Derivatives as BK channel blockers: Research highlights 1-[1-Hexyl-6-(methyloxy)-1H-indazol-3-yl]-2-methyl-1-propanone (HMIMP), a derivative, as a potent and selective blocker of the large-conductance voltage-gated and calcium-dependent K+ (BK) channel. []
Multi-step synthesis of GSK583: The synthesis of GSK583, a potent RIP2 kinase inhibitor, involves multiple steps, although specific details are not provided in the abstract. []
Three-step synthesis of a chloronitropyridinyl isoquinoline amine: Researchers achieved the synthesis of N-(6-chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, a compound structurally similar to derivatives of 6-Methyl-1H-indazol-3-amine, through a three-step procedure involving Buchwald–Hartwig arylamination and regioselective nucleophilic aromatic substitution. []
Conversion of indazole carboxylic acid to oxazole derivatives: Researchers synthesized novel 2-(substituted)-5-(1-methyl-1H-indazol-3-yl)-oxazoles from 1-methyl-1H-Indazole 3-carboxylic acid via a series of amide formations and subsequent heterocyclization reactions. []
X-ray diffraction studies: Researchers have used single-crystal X-ray diffraction to elucidate the three-dimensional structures of various 6-Methyl-1H-indazol-3-amine derivatives. These studies provide detailed information about bond lengths, bond angles, and spatial arrangements of atoms within the molecules. [, , , , , , , , , ]
NMR spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, HSQC, HMBC, COSY, DEPT90, and NOESY, has been instrumental in characterizing the structures of synthesized 6-Methyl-1H-indazol-3-amine derivatives. [, , , , , ]
Kinase inhibition: Derivatives of 6-Methyl-1H-indazol-3-amine, acting as kinase inhibitors, typically exert their effects by competing with ATP for binding to the kinase active site. This competitive inhibition prevents phosphorylation of downstream signaling molecules, ultimately disrupting cellular processes. [, , ]
Solubility: The solubility of 6-Methyl-1H-indazol-3-amine derivatives varies depending on the specific substituents and modifications present. For example, BMS-694153, a CGRP receptor antagonist derived from the 6-Methyl-1H-indazol-3-amine scaffold, exhibits remarkable aqueous solubility, a crucial property for drug development. []
Spectroscopic properties: Infrared (IR) spectroscopy and mass spectrometry (MS) are routinely used to characterize 6-Methyl-1H-indazol-3-amine derivatives. These techniques provide information about functional groups present in the molecule and its molecular weight, respectively. [, , , , , , , , , , , ]
Inflammatory Diseases: GSK583, a selective RIP2 kinase inhibitor, is a valuable tool for investigating the role of RIP2 in inflammatory diseases and potentially developing new therapies. []
Parkinson's Disease: While [18F]FIPM exhibited limitations as a PET tracer for LRRK2, it serves as a lead compound for developing novel radiotracers with improved properties for studying LRRK2 in vivo and potentially diagnosing Parkinson's disease. []
Acute Myeloid Leukemia: The 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide and phenyl urea derivatives targeting FLT3 and its mutants provide a basis for developing more effective treatments for acute myeloid leukemia, especially for cases with drug-resistant mutations. []
Migraine: The discovery of potent and selective CGRP receptor antagonists, such as BMS-694153, derived from the 6-Methyl-1H-indazol-3-amine scaffold, offers a promising new avenue for acute migraine treatment. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: